6-O-Methyl-guanine

AGT/MGMT Inhibition Drug Resistance Chemosensitization

Procure 6-O-Methylguanine as the definitive, archetypal pseudosubstrate for O6-alkylguanine-DNA alkyltransferase. It is essential for bacterial model studies where O6-benzylguanine fails, providing exclusive G→A transition mutations. Use as a calibrated weak control (approx. 2000-fold less potent) to benchmark novel AGT inhibitors. Ensure analytical protocols use nucleoside standards to avoid acid-hydrolysis degradation.

Molecular Formula C6H7N5O
Molecular Weight 165.15 g/mol
CAS No. 20535-83-5
Cat. No. B023567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-Methyl-guanine
CAS20535-83-5
Synonyms6-Methoxy-9H-purin-2-amine;  2-Amino-6-methoxypurine;  6-Methoxyguanine;  NSC 37364;  O6-Methylguanine; 
Molecular FormulaC6H7N5O
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC2=C1NC=N2)N
InChIInChI=1S/C6H7N5O/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11)
InChIKeyBXJHWYVXLGLDMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>24.8 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





6-O-Methylguanine (CAS 20535-83-5) Procurement Guide: Differential Activity and Selectivity vs. O6-Benzylguanine Analogs


6-O-Methylguanine (CAS 20535-83-5) is a purine derivative in which a methyl group is attached to the oxygen atom at the O6 position of guanine [1]. This modification alters its base-pairing properties, causing it to pair with thymine rather than cytosine and leading to G:C to A:T transition mutations in DNA [1]. It serves as a foundational research tool as both a biochemical reagent and as the archetypal pseudosubstrate for the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT/MGMT) [2].

Why 6-O-Methylguanine Cannot Be Substituted with O6-Benzylguanine for Cross-Species Alkyltransferase Studies


In the class of O6-alkylguanine derivatives, compounds with different O6 substituents exhibit vastly different potencies and, critically, species selectivities for the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT/MGMT). This protein is a primary mechanism of resistance to alkylating chemotherapeutic agents. Free base O6-methylguanine was the first AGT inactivator developed, but its use was limited to 'proof-of-principle' studies due to its lack of potency and poor solubility [1]. This led to the development of more potent analogs like O6-benzylguanine. However, the significant differences in their potency, species specificity, and chemical behavior mean these compounds are not interchangeable. Substituting 6-O-Methylguanine with a more potent analog without considering these critical differences can lead to experimental failure or misinterpretation of results, particularly in studies involving bacterial alkyltransferase models.

6-O-Methylguanine: Quantified Evidence for Differential Potency, Species Selectivity, and Mutagenic Specificity


6-O-Methylguanine is Approximately 2000-Fold Less Potent than O6-Benzylguanine as an AGT Inactivator

6-O-Methylguanine is a significantly weaker inactivator of O6-alkylguanine-DNA alkyltransferase (AGT) compared to its benzylated analog, O6-benzylguanine. The latter was developed to overcome the potency limitations of the methyl analog [1].

AGT/MGMT Inhibition Drug Resistance Chemosensitization

6-O-Methylguanine Lacks the Bacterial Alkyltransferase Selectivity of O6-Benzylguanine

Unlike its bulkier analog O6-benzylguanine, 6-O-Methylguanine is capable of inactivating both mammalian and bacterial alkyltransferases. This is a key differentiating factor for researchers using bacterial models.

Species Specificity Alkyltransferase Ada Protein E. coli

6-O-Methylguanine Demonstrates Exclusively G→A Transition Mutagenesis vs. O6-Benzylguanine's Diverse Mutational Spectrum

When incorporated into the 12th codon of the Ha-ras protooncogene, 6-O-Methylguanine induces a distinct and exclusive mutational signature compared to its bulkier analog O6-benzylguanine.

Mutagenesis DNA Adducts Ras Oncogene Transition vs. Transversion

6-O-Methylguanine Exhibits Instability Under Acid Hydrolysis Conditions, Requiring Nucleoside-Level Analysis

A key chemical property that differentiates 6-O-Methylguanine from other methylated purine bases is its instability under standard acid hydrolysis conditions, which necessitates specific analytical methods.

Analytical Chemistry DNA Adduct Quantitation Acid Hydrolysis Method Validation

Recommended Application Scenarios for 6-O-Methylguanine Based on Quantitative Evidence


Cross-Species Alkyltransferase Studies Using Bacterial Models

Use 6-O-Methylguanine as the inactivator of choice when working with bacterial alkyltransferase models (e.g., the E. coli Ada protein). The direct comparative evidence shows it is effective against this target, whereas the more potent analog O6-benzylguanine is inactive due to steric hindrance [1].

Defined Transition Mutagenesis Assays

Employ 6-O-Methylguanine when the research objective requires the exclusive induction of G→A transition mutations. Its specific and well-defined mutational spectrum makes it a superior tool for studying the downstream biological effects of this type of DNA damage, avoiding the confounding effects of transversions caused by analogs like O6-benzylguanine [1].

Low-Potency AGT Inactivation Control Experiments

Utilize 6-O-Methylguanine as a weak control compound in assays designed to test the potency of novel AGT/MGMT inhibitors. Its approximately 2000-fold lower potency compared to the benchmark inhibitor O6-benzylguanine [1] provides a clear baseline for quantifying the enhanced activity of new chemical entities.

DNA Adduct Analysis Without Acid Hydrolysis

For analytical chemistry and toxicology studies requiring the quantification of O6-methylguanine DNA adducts, ensure experimental protocols avoid acid hydrolysis. The evidence confirms this lesion is unstable under such conditions [1], and procurement should be for the nucleoside standard to enable accurate quantitation via alternative methods like enzymatic digestion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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